molecular formula C5H10NO6P B237493 4-Oxo-5-phosphononorvaline CAS No. 129938-34-7

4-Oxo-5-phosphononorvaline

Cat. No.: B237493
CAS No.: 129938-34-7
M. Wt: 211.11 g/mol
InChI Key: OLCWOBHEVRCMLO-SCSAIBSYSA-N
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Preparation Methods

The synthesis of MDL 100,453 involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

MDL 100,453 undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

MDL 100,453 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This prevents the activation of the receptor by glutamate, thereby reducing the influx of calcium ions into the neuron. The reduction in calcium influx helps to prevent neuronal damage and cell death, which is particularly important in conditions such as ischemic stroke .

Comparison with Similar Compounds

MDL 100,453 is unique in its selectivity for the NR1A/NR2A subtype combination of the NMDA receptor. This selectivity distinguishes it from other NMDA receptor antagonists, such as:

These differences in selectivity and mechanism of action highlight the unique properties of MDL 100,453 and its potential advantages in specific therapeutic applications.

Properties

CAS No.

129938-34-7

Molecular Formula

C5H10NO6P

Molecular Weight

211.11 g/mol

IUPAC Name

(2R)-2-amino-4-oxo-5-phosphonopentanoic acid

InChI

InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12)/t4-/m1/s1

InChI Key

OLCWOBHEVRCMLO-SCSAIBSYSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)CP(=O)(O)O

SMILES

C(C(C(=O)O)N)C(=O)CP(=O)(O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)CP(=O)(O)O

Synonyms

4-OPNV
4-oxo-5-phosphononorvaline
MDL 100453
MDL-100,453

Origin of Product

United States

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